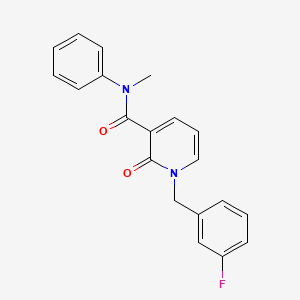

1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 3-fluorobenzyl group at position 1, an N-methyl group, and an N-phenyl substituent on the carboxamide moiety. The fluorine atom at the benzyl position may enhance metabolic stability and influence electronic properties, while the N-methyl and N-phenyl groups introduce steric and electronic modifications to the amide functionality .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-22(17-9-3-2-4-10-17)19(24)18-11-6-12-23(20(18)25)14-15-7-5-8-16(21)13-15/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYRAVYHOLMJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

N-Methylation:

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives with reduced carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and phenyl groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.

Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Halogen Substituents

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : The bromine atom and 2-methyl group increase steric bulk and polarizability compared to fluorine. This compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds, with a near-planar conformation (dihedral angle: 8.38°).

- 1-(2-Chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide : The 2-chlorobenzyl group introduces steric hindrance near the amide bridge, while the 4-trifluoromethoxyphenyl group adds strong electron-withdrawing effects, likely altering solubility and reactivity.

Electron-Withdrawing and Lipophilic Groups

- 1-Benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide : The trifluoromethyl group significantly increases lipophilicity (ClogP ~4.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.

Tautomerism and Conformational Analysis

The target compound likely adopts a keto-amine tautomer (lactam form), as observed in structurally analogous compounds like N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide . This tautomer stabilizes the planar conformation, facilitating π-π stacking and hydrogen bonding. In contrast, hydroxy-pyridine tautomers (enol forms) are less common in these systems due to unfavorable resonance stabilization .

Molecular Weight and Lipophilicity

Implications for Bioactivity and Further Research

Areas for Further Study :

- Comparative pharmacokinetic profiling (e.g., metabolic stability of fluorine vs. chlorine analogs).

- Crystal structure analysis to confirm dihedral angles and hydrogen-bonding patterns.

Biological Activity

1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure suggests that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure features a dihydropyridine core, which is known for its role in various pharmacological activities, particularly in cardiovascular and neuropharmacological contexts.

1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibits several mechanisms of action:

- Calcium Channel Modulation : Compounds with a dihydropyridine structure often act as calcium channel blockers, influencing calcium influx in cardiac and smooth muscle cells.

- Neurotransmitter Interaction : The presence of the phenyl group suggests potential interactions with neurotransmitter receptors, which may modulate synaptic transmission and neuronal excitability.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Calcium Channel Blockade | Patch-clamp technique | Inhibition of calcium currents in cardiac myocytes. |

| Study 2 | Neuroprotective Effects | In vitro neuronal cultures | Reduced apoptosis in neuronal cells under oxidative stress. |

| Study 3 | Antimicrobial Activity | Disk diffusion method | Significant inhibition of bacterial growth against E. coli and S. aureus. |

Case Study 1: Cardiovascular Effects

In a preclinical model assessing the cardiovascular effects of the compound, it was found to significantly reduce systolic blood pressure in hypertensive rats. The mechanism was attributed to its calcium channel blocking activity, leading to vasodilation.

Case Study 2: Neuroprotection

A study investigating the neuroprotective properties demonstrated that the compound could protect against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide:

- Efficacy Against Neurodegenerative Disorders : The compound showed promise in reducing markers of inflammation and apoptosis in models of Alzheimer's disease.

- Antimicrobial Properties : Exhibited broad-spectrum antimicrobial activity, indicating potential use as an antibiotic agent.

- Selectivity for Targets : Preliminary data suggest selectivity for certain calcium channels over others, which could minimize side effects associated with non-selective blockers.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases to facilitate cyclization and amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature : Maintain 80–100°C during cyclization to avoid side products like over-oxidized pyridines .

- Monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress and isolate intermediates .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the fluorobenzyl group (δ 4.8–5.2 ppm for benzylic CH₂) and the dihydropyridine ring (δ 6.5–7.2 ppm for olefinic protons) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1680 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 381) and detect fragmentation patterns consistent with the dihydropyridine core .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NS5B RNA polymerase inhibition for antiviral activity) at 10–100 µM concentrations .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations to assess selectivity .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins like COX-2 .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

-

Substituent Variation : Systematically modify the fluorobenzyl group (e.g., replace F with Cl or methoxy) and compare inhibitory activity against NS5B polymerase .

-

Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance π-stacking with enzyme active sites .

-

Data Correlation : Use computational docking (AutoDock Vina) to predict binding affinities and validate with IC₅₀ values from enzyme assays .

Substituent Modification Observed Impact Reference Fluorine at 3-position Increased enzyme inhibition (IC₅₀ = 2.1 µM) Methoxy at phenyl ring Improved metabolic stability (t₁/₂ > 4 hrs)

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic effects .

- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .

Q. What computational methods predict the compound’s reactivity and degradation pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to oxidation .

- MD Simulations : Simulate solvation in physiological buffers (e.g., PBS) to predict hydrolytic stability of the amide bond .

- Degradation Pathways : Use LC-MS to identify byproducts under accelerated stability conditions (40°C/75% RH) .

Q. How to validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (2 hrs, 25°C) and analyze via HPLC for hydrolysis products .

- Light Exposure : Use ICH Q1B guidelines to test photostability under UV light (1.2 million lux·hrs) .

- Thermal Analysis : Perform TGA/DSC to determine melting points and detect polymorphic transitions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.